

Crystal structure of cadmium zinc sulfide solid solutions.

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Compound of Interest

Compound Name: Cadmium zinc sulfide

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An In-Depth Technical Guide to the Crystal Structure of **Cadmium Zinc Sulfide** ($\text{Cd}_{1-x}\text{Zn}_x\text{S}$) Solid Solutions

Introduction

Cadmium Zinc Sulfide ($\text{Cd}_{1-x}\text{Zn}_x\text{S}$) represents a ternary alloy system of the II-VI semiconductor group, formed by creating a solid solution between Cadmium Sulfide (CdS) and Zinc Sulfide (ZnS). This material has garnered significant scientific and technological interest, primarily due to the ability to tune its physical properties by adjusting the compositional ratio of cadmium to zinc.[1] The most critical of these tunable properties is the optical band gap, which can be engineered to span a wide range from the visible to the near-ultraviolet spectrum (approximately 2.4 eV for CdS to 3.7 eV for ZnS). This tunability makes $\text{Cd}_{1-x}\text{Zn}_x\text{S}$ highly valuable for a variety of optoelectronic applications, including solar cells, light-emitting diodes (LEDs), and photocatalysis.[1]

The structural properties of $\text{Cd}_{1-x}\text{Zn}_x\text{S}$ are intrinsically linked to its composition. The material predominantly crystallizes in one of two structures: the cubic zincblende (also known as sphalerite) or the hexagonal wurtzite structure.[2] The transition between these phases is not abrupt and often features a region of mixed-phase coexistence, which is dependent on the synthesis conditions and the molar fraction of zinc (x).[3] Understanding the relationship between the elemental composition and the resulting crystal structure is fundamental to controlling the material's properties for specific applications. This guide provides a detailed

overview of the crystal structure of $\text{Cd}_{1-x}\text{Zn}_x\text{S}$ solid solutions, experimental methodologies for their characterization, and a summary of their composition-dependent properties.

Fundamentals of CdS and ZnS Crystal Structures

Both the zincblende and wurtzite structures are characterized by a tetrahedral coordination, where each cation (Cd^{2+} or Zn^{2+}) is bonded to four anions (S^{2-}), and vice versa. The distinction between the two polymorphs arises from the stacking sequence of the close-packed atomic layers.

- **Zincblende (Sphalerite):** This is the cubic crystal structure. The stacking sequence of the close-packed layers follows an "ABCABC..." pattern. This arrangement results in a face-centered cubic (FCC) lattice. Pure ZnS thermodynamically favors the zincblende structure at lower temperatures.^[4]
- **Wurtzite:** This is the hexagonal crystal structure. Its stacking sequence follows an "ABABAB..." pattern. This results in a hexagonal close-packed (HCP) lattice. The wurtzite structure is slightly less stable than zincblende for ZnS but is a common polymorph for CdS.^{[2][4]}

The building block for both crystal structures can be viewed as a Zn_3S_3 ring, with the overall crystal symmetry—cubic for zincblende and hexagonal for wurtzite—determined by how these rings are combined.^[5]

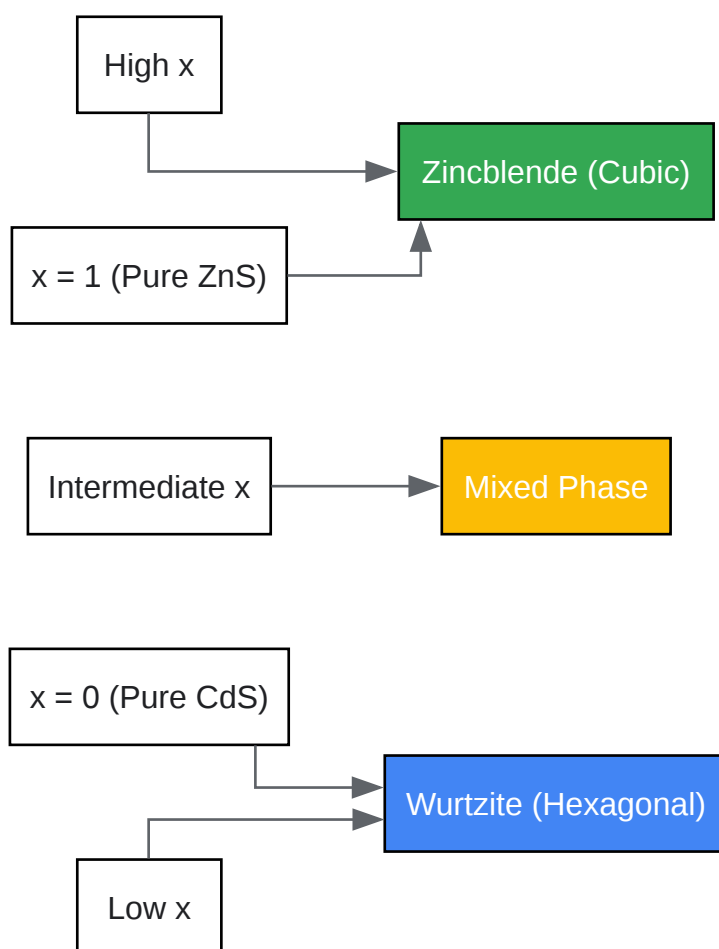
Composition-Dependent Phase and Structural Parameters

In the $\text{Cd}_{1-x}\text{Zn}_x\text{S}$ solid solution, the crystal structure is highly dependent on the composition 'x'. While both end members (CdS, $x=0$ and ZnS, $x=1$) can exist in either form, a general trend is observed in the alloy:

- Cadmium-rich compositions (low 'x') tend to adopt the hexagonal wurtzite structure.
- Zinc-rich compositions (high 'x') tend to favor the cubic zincblende structure.^[2]
- At intermediate compositions, a mixed-phase region often exists where both wurtzite and zincblende structures coexist.^[3]

The incorporation of smaller zinc ions (ionic radius $\text{Zn}^{2+} \approx 74 \text{ pm}$) in place of larger cadmium ions (ionic radius $\text{Cd}^{2+} \approx 95 \text{ pm}$) leads to a systematic contraction of the crystal lattice. This change in lattice parameters generally follows Vegard's Law, which predicts a linear relationship between the lattice constants and the concentration of the constituent elements.[6] [2] Consequently, as the zinc concentration 'x' increases, the lattice parameters 'a' and 'c' (for the hexagonal phase) or 'a' (for the cubic phase) decrease.[2][7]

The diagram below illustrates the logical relationship between the zinc concentration and the resulting crystal structure.



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Composition-dependent crystal structure transition in $\text{Cd}_{1-x}\text{Zn}_x\text{S}$.

Quantitative Data

The following tables summarize the key quantitative parameters of the $\text{Cd}_{1-x}\text{Zn}_x\text{S}$ system as a function of composition.

Table 1: Crystal Structure and Lattice Parameters of $\text{Cd}_{1-x}\text{Zn}_x\text{S}$

Composition (x)	Dominant Crystal Phase	Lattice Parameter 'a' (Å)	Lattice Parameter 'c' (Å)	Reference
0 (Pure CdS)	Hexagonal (Wurtzite)	4.13	6.71	[8]
0 (Pure CdS)	Cubic (Zincblende)	5.85	-	[8]
Intermediate	Mixed or Single Phase	Varies linearly with x	Varies linearly with x	[2]
1 (Pure ZnS)	Cubic (Zincblende)	5.39 - 5.41	-	[8]

Note: The exact lattice parameters can vary slightly depending on the synthesis method and resulting stoichiometry.

Table 2: Optical Band Gap Energy of $\text{Cd}_{1-x}\text{Zn}_x\text{S}$

Composition (x)	Direct Band Gap (E_g) at 300K (eV)	Reference
0	~2.40 - 2.43	
0.03	~2.45	[8]
0.06	~2.48	[8]
0.09	~2.51	[8]
1	~3.42 - 3.70	

Note: The band gap increases nearly linearly with increasing zinc concentration 'x'.

Experimental Protocols

The synthesis and characterization of $\text{Cd}_{1-x}\text{Zn}_x\text{S}$ solid solutions are crucial for controlling and verifying their structural and physical properties.

Synthesis: Chemical Co-Precipitation Method

This method is widely used for synthesizing $\text{Cd}_{1-x}\text{Zn}_x\text{S}$ nanoparticles at room temperature due to its simplicity and scalability.[3]

Methodology:

- **Precursor Preparation:** Aqueous solutions of cadmium salts (e.g., Cadmium Chloride, CdCl_2) and zinc salts (e.g., Zinc Chloride, ZnCl_2) are prepared. The molar ratio of Cd^{2+} to Zn^{2+} is adjusted to achieve the desired composition 'x'.
- **Sulfur Source:** A separate aqueous solution of a sulfur source, typically Sodium Sulfide (Na_2S), is prepared.
- **Reaction:** The sulfur source solution is added dropwise to the continuously stirred solution containing the cadmium and zinc salts. The reaction leads to the immediate co-precipitation of $\text{Cd}_{1-x}\text{Zn}_x\text{S}$ particles.
- **Aging:** The resulting suspension is typically stirred for a period (e.g., 1-2 hours) to ensure reaction completion and improve crystallinity.
- **Purification:** The precipitate is collected by centrifugation or filtration, followed by repeated washing with deionized water and ethanol to remove unreacted ions and byproducts.
- **Drying:** The final product is dried in an oven or vacuum desiccator at a low temperature (e.g., 60-80 °C).

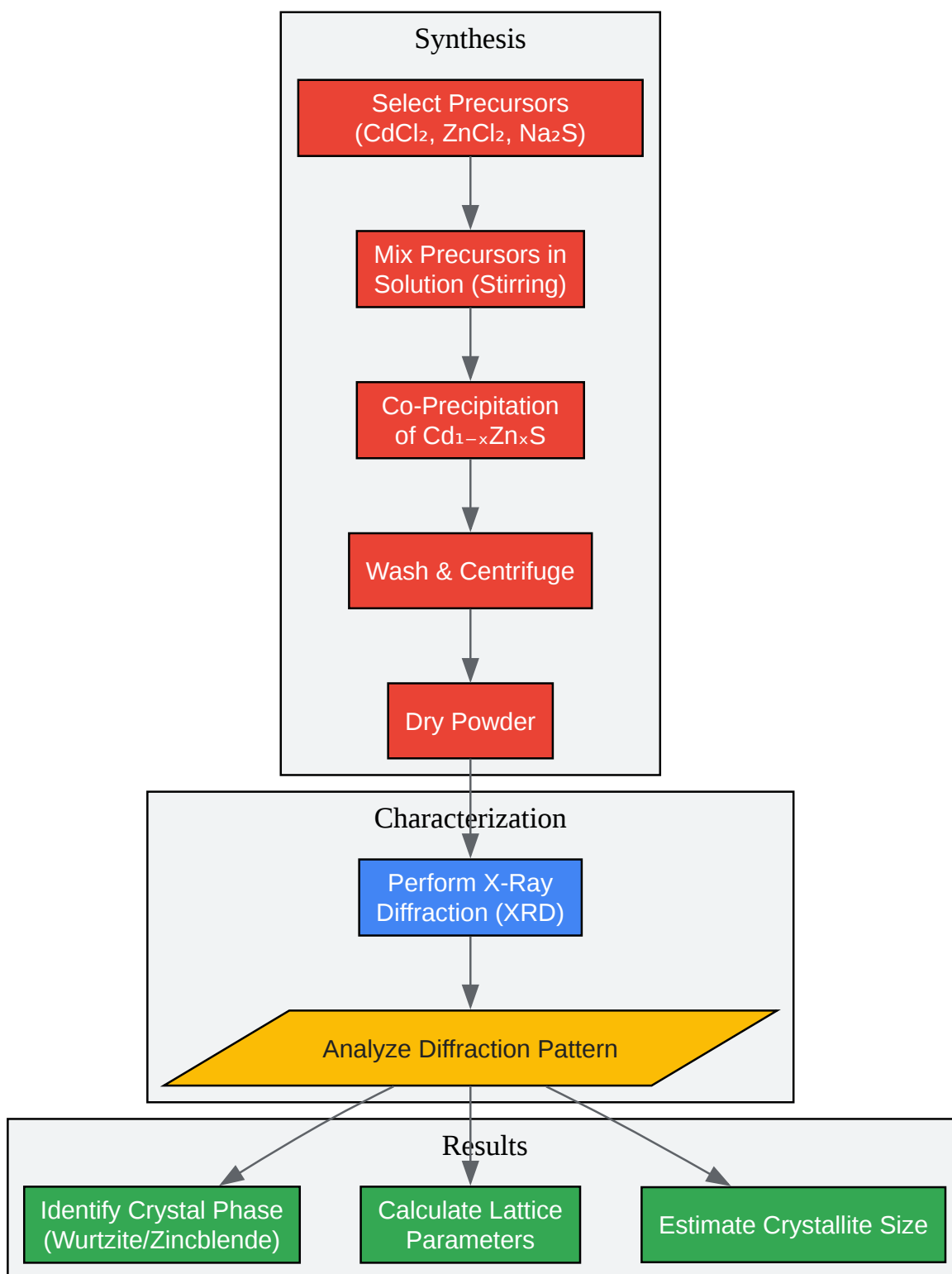
Characterization: X-Ray Diffraction (XRD)

XRD is the primary technique used to determine the crystal structure, phase purity, and other structural parameters of the synthesized materials.

Methodology:

- **Sample Preparation:** A small amount of the dried $\text{Cd}_{1-x}\text{Zn}_x\text{S}$ powder is placed onto a sample holder and flattened to ensure a smooth surface.
- **Data Acquisition:** The sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam (commonly $\text{Cu K}\alpha$, $\lambda = 1.5406 \text{ \AA}$) is directed at the sample. The detector scans a range of 2θ angles (e.g., 20° to 80°) to measure the intensity of the diffracted X-rays.
- **Phase Identification:** The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard diffraction patterns from databases (e.g., JCPDS/ICDD). Peaks corresponding to the (111), (220), and (311) planes indicate a cubic zincblende structure, while peaks for (100), (002), (101), (102), and (110) planes are characteristic of the hexagonal wurtzite structure.^[2]
- **Lattice Parameter Calculation:** The precise positions of the diffraction peaks are used with Bragg's Law ($n\lambda = 2d \sin\theta$) to calculate the interplanar spacing (d). These values are then used to determine the lattice parameters ('a' and 'c') of the unit cell.
- **Crystallite Size Estimation:** The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: $D = (K\lambda) / (\beta \cos\theta)$, where K is the shape factor (~ 0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak in radians, and θ is the Bragg angle.^[3]

The workflow for synthesizing and characterizing $\text{Cd}_{1-x}\text{Zn}_x\text{S}$ is depicted in the diagram below.



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Experimental workflow for $\text{Cd}_{1-x}\text{Zn}_x\text{S}$ synthesis and XRD characterization.

Conclusion

The $\text{Cd}_{1-x}\text{Zn}_x\text{S}$ solid solution system exhibits a fascinating interplay between elemental composition and crystal structure. The gradual substitution of cadmium with zinc induces a phase evolution from the hexagonal wurtzite structure to the cubic zincblende structure, accompanied by a linear decrease in lattice parameters and a corresponding increase in the optical band gap. This predictable, composition-dependent tuning of structural and electronic properties is the cornerstone of its utility in advanced optoelectronic devices. A thorough understanding and precise control of the synthesis conditions, verified through characterization techniques like XRD, are essential for fabricating $\text{Cd}_{1-x}\text{Zn}_x\text{S}$ materials with desired properties tailored for specific technological applications.

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